molecular formula C20H17BrN2O5S B298432 [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

Número de catálogo B298432
Peso molecular: 477.3 g/mol
Clave InChI: JASJXSBTKIDXIK-NFFGIOBBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid, also known as BMTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BMTA is a thiazolidinone derivative that has been shown to have a variety of biochemical and physiological effects. In

Mecanismo De Acción

The mechanism of action of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling. [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects
[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have shown that [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can improve insulin sensitivity, reduce inflammation, and have neuroprotective effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is its potential for use in cancer therapy, diabetes therapy, and neurodegenerative disease therapy. [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for these applications. However, one limitation of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Direcciones Futuras

There are several future directions for research on [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid. One area of interest is the development of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid in animal models and human clinical trials.

Métodos De Síntesis

[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can be synthesized through a multistep process that involves the reaction of 4-bromo-2-nitrophenol with thiosemicarbazide, followed by the reduction of the resulting nitro compound with iron powder. The resulting product is then reacted with 4-methoxybenzaldehyde and acetic anhydride to yield [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid.

Aplicaciones Científicas De Investigación

[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been studied for its potential applications in a variety of scientific research fields, including cancer research, diabetes research, and neurodegenerative disease research. In cancer research, [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In diabetes research, [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been shown to improve insulin sensitivity and reduce inflammation, suggesting that it may have therapeutic potential for the treatment of type 2 diabetes. In neurodegenerative disease research, [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been shown to have neuroprotective effects and may have potential for the treatment of Alzheimer's disease and Parkinson's disease.

Propiedades

Nombre del producto

[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

Fórmula molecular

C20H17BrN2O5S

Peso molecular

477.3 g/mol

Nombre IUPAC

2-[4-bromo-2-[(Z)-[2-(4-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C20H17BrN2O5S/c1-23-19(26)17(29-20(23)22-14-4-6-15(27-2)7-5-14)10-12-9-13(21)3-8-16(12)28-11-18(24)25/h3-10H,11H2,1-2H3,(H,24,25)/b17-10-,22-20?

Clave InChI

JASJXSBTKIDXIK-NFFGIOBBSA-N

SMILES isomérico

CN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC(=O)O)/SC1=NC3=CC=C(C=C3)OC

SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC(=O)O)SC1=NC3=CC=C(C=C3)OC

SMILES canónico

CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC(=O)O)SC1=NC3=CC=C(C=C3)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.